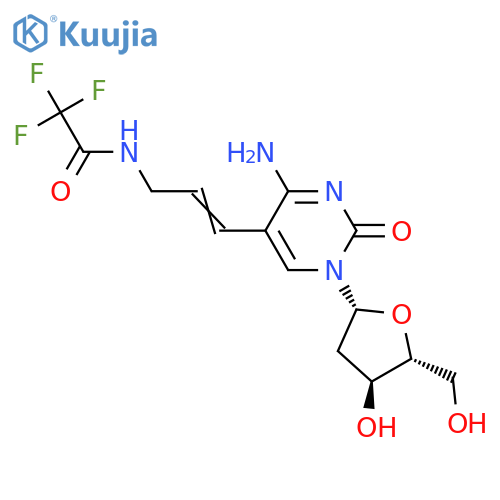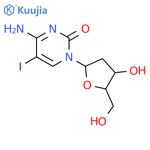- Defined sequence single strand oligonucleotides incorporating reporter groups, and nucleosides useful in such synthesis, World Intellectual Property Organization, , ,
Cas no 96102-27-1 (5-TFA-aa-dC)

5-TFA-aa-dC structure
商品名:5-TFA-aa-dC
5-TFA-aa-dC 化学的及び物理的性質
名前と識別子
-
- TFA-aa-dC
- 5-TFA-aa-dC
- 5-(3-trifluoroacetylaminopropenyl)-2'-deoxycytidine
- 2′-Deoxy-5-[3-[(2,2,2-trifluoroacetyl)amino]-1-propen-1-yl]cytidine (ACI)
- Cytidine, 2′-deoxy-5-[3-[(trifluoroacetyl)amino]-1-propenyl]- (9CI)
- J-700378
- 96102-27-1
- SCHEMBL7603430
- AC-32331
-
- MDL: N/A
- インチ: 1S/C14H17F3N4O5/c15-14(16,17)12(24)19-3-1-2-7-5-21(13(25)20-11(7)18)10-4-8(23)9(6-22)26-10/h1-2,5,8-10,22-23H,3-4,6H2,(H,19,24)(H2,18,20,25)/t8-,9+,10+/m0/s1
- InChIKey: WYMZPLFAGMLVFK-IVZWLZJFSA-N
- ほほえんだ: O=C1N=C(N)C(C=CCNC(=O)C(F)(F)F)=CN1[C@H]1C[C@H](O)[C@@H](CO)O1
計算された属性
- せいみつぶんしりょう: 378.11510414g/mol
- どういたいしつりょう: 378.11510414g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 4
- 水素結合受容体数: 8
- 重原子数: 26
- 回転可能化学結合数: 5
- 複雑さ: 662
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 3
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 1
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): -0.9
- トポロジー分子極性表面積: 138
じっけんとくせい
- 密度みつど: 1.66±0.1 g/cm3 (20 ºC 760 Torr),
- ようかいど: 微溶性(1.2 g/l)(25ºC)、
5-TFA-aa-dC 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | T929965-1g |
5-TFA-aa-2'-deoxycytidine |
96102-27-1 | 97% | 1g |
¥4,548.60 | 2022-09-28 | |
| Ambeed | A377762-1g |
TFA-aa-dC |
96102-27-1 | 95+% | 1g |
$736.0 | 2024-04-16 |
5-TFA-aa-dC 合成方法
合成方法 1
はんのうじょうけん
リファレンス
合成方法 2
はんのうじょうけん
1.1 Reagents: N,O-Bis(trimethylsilyl)acetamide Solvents: Acetonitrile ; 2 h, reflux; reflux → rt
1.2 Catalysts: Palladium, bis(acetonitrile)dichloro- ; 20 h, 50 - 60 °C
1.2 Catalysts: Palladium, bis(acetonitrile)dichloro- ; 20 h, 50 - 60 °C
リファレンス
- Preparation of pyrazole-type cyanine dyes as fluorescent indicators for labeling nucleic acids, World Intellectual Property Organization, , ,
合成方法 3
はんのうじょうけん
1.1 Reagents: N,O-Bis(trimethylsilyl)acetamide Solvents: Acetonitrile ; 2 h, reflux; reflux → rt
1.2 Catalysts: Palladium, bis(acetonitrile)dichloro- ; 20 h, 50 - 60 °C
1.2 Catalysts: Palladium, bis(acetonitrile)dichloro- ; 20 h, 50 - 60 °C
リファレンス
- Fluorescent probe hybridization method to detect amplification or deletion mutation in genomic DNA fragments on CGH microarrays, World Intellectual Property Organization, , ,
5-TFA-aa-dC Raw materials
5-TFA-aa-dC Preparation Products
5-TFA-aa-dC 関連文献
-
Y. Guo,J.-M. Basset,H. Kameyama Chem. Commun., 2015,51, 12044-12047
-
Ashish Singh,Parul Verma,Debabrata Samanta,Anupam Dey,Jyotirmoy Dey,Tapas Kumar Maji J. Mater. Chem. A, 2021,9, 5780-5786
-
Jinlu Tang,Hui Shi,Xiaoxiao He,Yanli Lei,Qiuping Guo,Kemin Wang,Lv'an Yan,Dinggeng He Chem. Commun., 2016,52, 1482-1485
-
Marco Poppe,Changlong Chen,Helgard Ebert,Silvio Poppe,Marko Prehm,Christoph Kerzig,Feng Liu,Carsten Tschierske Soft Matter, 2017,13, 4381-4392
-
Dorsasadat Safanama,Neeraj Sharma,Rayavarapu Prasada Rao,Helen E. A. Brand,Stefan Adams J. Mater. Chem. A, 2016,4, 7718-7726
96102-27-1 (5-TFA-aa-dC) 関連製品
- 1354000-22-8(2-[Methyl-((S)-1-methyl-pyrrolidin-3-yl)-amino]-ethanol)
- 2229391-70-0(1-(2-bromo-6-hydroxyphenyl)-2,2-dimethylcyclopropane-1-carboxylic acid)
- 2411240-61-2(N-(1-cyano-2-phenylethyl)prop-2-enamide)
- 458566-77-3((2R,3R)-2-methyloxolan-3-amine)
- 2138182-94-0(1-(5-formylpyridin-2-yl)-4-methyl-1H-pyrazole-3-carboxylic acid)
- 1691868-64-0(1-1-(2-chloro-5-fluorophenyl)-1H-1,2,3-triazol-4-ylethan-1-ol)
- 1421465-36-2(2-(4-{2-(ethylsulfanyl)phenylformamido}but-2-yn-1-yl)oxybenzamide)
- 2167391-45-7(N4,N4-dimethyl-2-(1-methyl-1H-1,2,3-triazol-5-yl)pyridine-3,4-diamine)
- 1325687-18-0(5-1-(2,6-difluorobenzoyl)azetidin-3-yl-3-(thiophen-2-yl)-1,2,4-oxadiazole)
- 2228563-49-1(3-5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl-2,2-difluoropropan-1-amine)
推奨される供給者
Amadis Chemical Company Limited
(CAS:96102-27-1)5-TFA-aa-dC

清らかである:99%
はかる:1g
価格 ($):662.0
